

# Refinement of analytical methods for thienopyridine quantification

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(Piperazin-1-yl)thieno[3,2-c]pyridine

Cat. No.: B026421

[Get Quote](#)

## Thienopyridine Quantification Core: A Technical Support Center

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of thienopyridine antiplatelet agents. This guide is designed for researchers, scientists, and drug development professionals who are refining analytical methods for quantifying compounds like clopidogrel, prasugrel, and ticagrelor. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust, reliable methods.

The quantification of thienopyridines presents unique challenges due to their chemical nature. They are often pro-drugs, requiring hepatic metabolism to form active metabolites which themselves can be unstable.<sup>[1]</sup> Furthermore, analysis is typically performed in complex biological matrices like plasma, introducing challenges of matrix effects, recovery, and sensitivity.<sup>[2][3]</sup>

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQ) section for broader conceptual understanding. All recommendations are grounded in established scientific principles and regulatory expectations.<sup>[4][5][6][7]</sup>

## Section 1: Troubleshooting Guide

This section addresses common problems encountered during the development and validation of analytical methods for thienopyridines. Each issue is presented in a question-and-answer format, followed by a logical workflow for resolution.

## Workflow: General Troubleshooting Approach

Before diving into specific issues, it's crucial to have a systematic approach. The following workflow outlines a logical progression from identifying a problem to implementing a solution.

[Click to download full resolution via product page](#)

Caption: A systematic workflow for troubleshooting analytical issues.

## Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)

Q: My analyte peak for ticagrelor is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, especially for basic compounds like thienopyridines. It indicates a secondary, undesirable interaction between the analyte and the stationary phase, or other system issues.

#### Causality & Solution Pathway:

- Secondary Silanol Interactions: The primary cause is often the interaction of the basic amine groups on the thienopyridine molecule with acidic, un-capped silanol groups on the silica-based stationary phase. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
  - Solution:
    - Lower Mobile Phase pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase. This protonates the analyte, but more importantly, it suppresses the ionization of the silanol groups, minimizing the secondary interaction.[8]
    - Use an End-Capped Column: Modern, high-purity, end-capped C18 or Phenyl columns are designed to minimize exposed silanols. Ensure you are using a high-quality, appropriate column.[9]
- Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.
  - Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
- Column Contamination/Voiding: Accumulation of matrix components on the column frit or head can create alternative flow paths, causing peak splitting or tailing. A void at the head of the column will have a similar effect.
  - Solution:

- Use a Guard Column: A guard column is essential for bioanalysis to protect the analytical column from strongly retained matrix components.
- Flush the Column: Reverse-flush the column with a strong solvent (follow manufacturer's instructions) to remove contaminants.
- Replace the Column: If flushing doesn't work, the column may be irreversibly damaged and require replacement.
- Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase conditions, it can cause the analyte to travel through the column head as a distorted band.
  - Solution: Whenever possible, prepare your final sample in the initial mobile phase or a weaker solvent.



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting peak tailing issues.

## Issue 2: Significant Matrix Effects Leading to Poor Accuracy/Precision

Q: My results for clopidogrel active metabolite in plasma show high variability and fail accuracy tests, especially at the LLOQ. I suspect matrix effects. How do I confirm and mitigate this?

A: Matrix effect is a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][3][10]

#### Causality & Mitigation Strategy:

- Confirmation of Matrix Effects: The "post-extraction spike" method is the gold standard for quantifying matrix effects as recommended by the FDA.[3][4]
  - Protocol:
    1. Extract blank plasma from at least six different sources (lots).
    2. Prepare a neat solution of the analyte and internal standard (IS) in mobile phase at a known concentration (e.g., low and high QC levels).
    3. Spike the extracted blank plasma with the analyte and IS to the same final concentration as the neat solution.
    4. Analyze both sets of samples and calculate the Matrix Factor (MF).
  - Calculation:  $\text{Matrix Factor (MF)} = (\text{Peak Response in Post-Spiked Matrix}) / (\text{Peak Response in Neat Solution})$
  - An  $\text{MF} < 1$  indicates ion suppression; an  $\text{MF} > 1$  indicates ion enhancement. The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across the different lots should be <15%.
- Mitigation Strategies:
  - Improve Sample Cleanup: The most effective strategy is to remove the interfering components.
    - Protein Precipitation (PPT): Fast but "dirtier." Often leaves phospholipids.
    - Liquid-Liquid Extraction (LLE): More selective. Optimizing the extraction solvent can selectively isolate the analyte away from interferences.

- Solid-Phase Extraction (SPE): Highly selective and provides the cleanest extracts. Developing a specific SPE protocol (e.g., mixed-mode or polymer-based) can effectively eliminate phospholipids.[\[8\]](#)
- Optimize Chromatography: Ensure the analyte peak is chromatographically separated from the regions where matrix components typically elute. Phospholipids, a common cause of ion suppression, often elute in the middle of a typical reversed-phase gradient.
  - Action: Adjust the gradient to ensure your analyte does not co-elute with the "phospholipid zone." A pre-injection divert valve can also be used to send the early-eluting salts and other unretained material to waste instead of the mass spectrometer.
- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., clopidogrel-d4) is the best tool to compensate for matrix effects.[\[11\]](#) It co-elutes with the analyte and experiences the same ionization suppression or enhancement. As long as the IS response is sufficient for detection, the analyte/IS ratio will remain constant, ensuring accuracy.

## Issue 3: Analyte Instability During Sample Handling and Storage

Q: I am quantifying the active metabolite of clopidogrel, which has a reactive thiol group. My back-calculated concentrations for my calibration standards are inconsistent. How can I prevent its degradation?

A: The active metabolites of clopidogrel and prasugrel contain a reactive thiol group, making them highly unstable in biological matrices due to oxidation or binding to plasma proteins.[\[1\]](#) [\[12\]](#) Stabilization is not just recommended; it is mandatory for accurate quantification.

Causality & Solution:

- Chemical Instability: The primary cause of instability is the thiol group (-SH), which is readily oxidized.
  - Solution: Immediate Derivatization. The thiol group must be stabilized immediately upon blood collection by alkylation. A common and effective stabilizing agent is 2-bromo-3'-methoxyacetophenone (MPB).[\[12\]](#)

- **Protocol:** Blood samples should be collected directly into tubes containing the MPB stabilizing agent in addition to the anticoagulant. This ensures the derivatization reaction occurs before any significant degradation. The resulting derivatized metabolite is much more stable for subsequent processing and analysis.
- **Storage Conditions:** Even after derivatization, proper storage is critical to prevent long-term degradation.
  - **Solution:** Processed plasma samples should be stored at -70°C or colder.[12][13] It is crucial to perform and document freeze-thaw and long-term stability experiments as part of your method validation to prove that the analyte is stable under your specific storage conditions.[4][5]

## Section 2: Frequently Asked Questions (FAQs)

**Q1:** What are the key validation parameters I need to assess for a bioanalytical method according to regulatory guidelines?

**A:** According to the FDA's Bioanalytical Method Validation Guidance and ICH M10, a full validation must include the following core parameters to demonstrate the method is fit for its intended purpose.[4][14][15]

| Validation Parameter                          | Purpose                                                                                                                                   | Typical Acceptance Criteria                                                                                                                                                                                                       |
|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Specificity & Selectivity                     | To ensure that the signal measured is from the analyte, free from interference from matrix components, metabolites, or other drugs.       | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix lots.                                                                                                              |
| Calibration Curve (Linearity)                 | To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.          | At least 6-8 non-zero standards. Correlation coefficient ( $r^2$ ) $\geq 0.99$ . Back-calculated standards within $\pm 15\%$ of nominal ( $\pm 20\%$ at LLOQ).                                                                    |
| Accuracy & Precision                          | To assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision) at multiple concentrations. | Measured using QC samples at $\geq 4$ levels (LOD, L, M, H). Mean concentration within $\pm 15\%$ of nominal ( $\pm 20\%$ at LLOQ). Precision (%CV) $\leq 15\%$ ( $\leq 20\%$ at LLOQ). <a href="#">[16]</a> <a href="#">[17]</a> |
| Limit of Detection (LOD) & Quantitation (LOQ) | To determine the lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).    | LOD: Signal-to-Noise ratio $\geq 3$ . LOQ: Signal-to-Noise ratio $\geq 10$ ; must meet accuracy/precision criteria. <a href="#">[18]</a> <a href="#">[19]</a>                                                                     |
| Recovery                                      | To measure the efficiency of the extraction process.                                                                                      | Should be consistent and reproducible, though 100% recovery is not required. %CV should be $\leq 15\%$ .                                                                                                                          |
| Matrix Effect                                 | To assess the impact of the biological matrix on analyte ionization.                                                                      | Assessed using $\geq 6$ lots of matrix. IS-normalized matrix factor %CV should be $\leq 15\%$ . <a href="#">[20]</a>                                                                                                              |
| Stability                                     | To ensure the analyte is stable throughout the entire process: freeze-thaw, short-term                                                    | Mean concentration of stability samples should be within                                                                                                                                                                          |

|            |                                                                                                                       |                                                                                                |
|------------|-----------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
|            | (bench-top), long-term storage, and post-preparative (autosampler).                                                   | ±15% of nominal (freshly prepared) samples. <a href="#">[17]</a>                               |
| Robustness | To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., pH, flow rate). | The method should remain accurate and precise under varied conditions. <a href="#">[9][21]</a> |

Q2: What is a typical starting point for an HPLC-MS/MS method for a thienopyridine like prasugrel?

A: While every method must be optimized, a good starting point based on published literature would be a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer. [\[9\]\[19\]\[22\]](#)

## Example Protocol: Prasugrel Quantification in Plasma

- Sample Preparation (Protein Precipitation):

1. To 100 µL of plasma sample/standard/QC in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., Prasugrel-d4 in 50:50 Acetonitrile:Water).
2. Vortex briefly.
3. Add 300 µL of cold Acetonitrile to precipitate plasma proteins.
4. Vortex vigorously for 1 minute.
5. Centrifuge at >10,000 g for 10 minutes at 4°C.
6. Transfer the supernatant to a clean vial or 96-well plate for injection.

- HPLC Conditions:

- Column: C18, 2.1 x 50 mm, <3 µm particle size (e.g., Inertsil ODS-3V).[\[19\]](#)

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1.5 minutes.
- Injection Volume: 5  $\mu$ L.
- Column Temperature: 40°C.
- MS/MS Conditions:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Example Transitions:
    - Prasugrel: m/z 374 → 316
    - Prasugrel Active Metabolite: m/z 308 → 186
    - (Note: Specific transitions must be optimized on your instrument).

Q3: Why is ticagrelor different to analyze compared to clopidogrel or prasugrel?

A: Ticagrelor presents a different analytical challenge primarily because it is not a pro-drug. It is orally active and does not require metabolic activation to inhibit the P2Y12 receptor.[\[23\]](#)

- Analyte of Interest: For ticagrelor, you primarily quantify the parent drug itself and its major active metabolite, AR-C124910XX.[\[16\]](#)[\[17\]](#)[\[24\]](#) In contrast, for clopidogrel and prasugrel, the unstable active metabolite is the key analyte for pharmacodynamic studies, while the parent drug and inactive carboxylic acid metabolite are often measured for pharmacokinetic profiles.
- Stability: Ticagrelor and its active metabolite do not contain the highly reactive thiol group, making them significantly more stable in plasma than the active metabolites of clopidogrel

and prasugrel. Therefore, immediate chemical stabilization upon sample collection is not required.[\[17\]](#) Standard collection with an anticoagulant and prompt freezing is sufficient.

This distinction simplifies the pre-analytical handling for ticagrelor but requires the method to be validated for two active analytes (parent and metabolite) simultaneously.

## References

- Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2018). U.S. Food and Drug Administration. [\[Link\]](#)
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). FDA. [\[Link\]](#)
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks. [\[Link\]](#)
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [\[Link\]](#)
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [\[Link\]](#)
- Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. [\[Link\]](#)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [\[Link\]](#)
- Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [\[Link\]](#)
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [\[Link\]](#)
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [\[Link\]](#)

- Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method. (n.d.). PMC - NIH. [\[Link\]](#)
- Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021). MDPI. [\[Link\]](#)
- Analytical Method Development and Validation of Ticagrelor. (2021). Research and Reviews. [\[Link\]](#)
- Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. (n.d.). International Journal of Pharmaceutical Sciences. [\[Link\]](#)
- Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. (2019). Semantic Scholar. [\[Link\]](#)
- Method development and validation of Prasugrel tablets by RP- HPLC. (2025). ResearchGate. [\[Link\]](#)
- Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. (2019). PubMed. [\[Link\]](#)
- Development and validation of HPLC method for determination of prasugrel in bulk and its pharmaceutical formulation. (n.d.). JOCPR. [\[Link\]](#)
- (PDF) Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using HPLC. (2025). ResearchGate. [\[Link\]](#)
- Validated UV Spectrophotometric Method for Estimation of Prasugrel in Bulk and Tablet Dosage Form. (2020). Asian Journal of Pharmaceutical Analysis. [\[Link\]](#)
- Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. (2008). St. Jude Children's Research Hospital. [\[Link\]](#)
- matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [\[Link\]](#)

- Clopidogrel variability: role of plasma protein binding alterations. (n.d.). PMC - NIH. [\[Link\]](#)
- Determination of Clopidogrel in Human Plasma by a Validated LC-MS/MS Method. (n.d.). American Journal of Clinical Pathology | Oxford Academic. [\[Link\]](#)
- Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma. (2015). PMC - PubMed Central. [\[Link\]](#)
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [\[Link\]](#)
- (PDF) Determination of Clopidogrel by Chromatography. (2025). ResearchGate. [\[Link\]](#)
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC - PubMed Central. [\[Link\]](#)
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. (2025). ResearchGate. [\[Link\]](#)
- Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [\[Link\]](#)
- Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. [\[Link\]](#)
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International. [\[Link\]](#)
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Publications. [\[Link\]](#)
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science - ACS Publications. [\[Link\]](#)
- QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. (2025). PMC - PubMed Central. [\[Link\]](#)

- (PDF) Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025). ResearchGate. [[Link](#)]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [[Link](#)]
- HPLC in pharmaceutical analytics. (2023). Wiley Analytical Science. [[Link](#)]
- Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. (2025). ResearchGate. [[Link](#)]
- Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. (n.d.). PubMed Central. [[Link](#)]
- Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non-Thienopyridine Agents. (n.d.). PMC - NIH. [[Link](#)]
- Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Oxford Academic. [[Link](#)]
- 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. [[Link](#)]
- A Review of Analytical Methods for the determination of Clopidogrel in Pharmaceuticals and Biological Matrices. (n.d.). ResearchGate. [[Link](#)]
- 187 Novel thienopyridines are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. (n.d.). BMJ Heart. [[Link](#)]
- Understanding Resistance to Thienopyridine Antiplatelet Therapy. (2009). JACC. [[Link](#)]
- [Premedication by thienopyridine before percutaneous coronary interventions in unstable angina]. (n.d.). PubMed. [[Link](#)]
- Analytical Method Validation & Common Problem 1. (n.d.). NPRA. [[Link](#)]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. academic.oup.com [academic.oup.com]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinprix.org]
- 13. researchgate.net [researchgate.net]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 16. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice | MDPI [mdpi.com]
- 17. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]

- 19. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. jocpr.com [jocpr.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Refinement of analytical methods for thienopyridine quantification]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026421#refinement-of-analytical-methods-for-thienopyridine-quantification>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)